Cas no 79-91-4 (2,2-dimethyl-5-oxooxolane-3-carboxylic acid)

2,2-dimethyl-5-oxooxolane-3-carboxylic acid structure
79-91-4 structure
Produktname:2,2-dimethyl-5-oxooxolane-3-carboxylic acid
CAS-Nr.:79-91-4
MF:C7H10O4
MW:158.151902675629
MDL:MFCD00022485
CID:565915
PubChem ID:87576988

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Furancarboxylic acid,tetrahydro-2,2-dimethyl-5-oxo-
    • Terebic Acid
    • 2,2-dimethyl-5-oxooxolane-3-carboxylic acid
    • Tetrahydro-2,2-dimethyl-5-oxo-3-furoic Acid
    • 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid
    • 3-Furancarboxylic acid, tetrahydro-2,2-dimethyl-5-oxo-
    • (3S)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid
    • (3R)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid
    • terebinic acid
    • TEREBICACID
    • 2,2-dimethyl-5-oxo-2,3,4-trihydrofuran-3-carboxylic acid
    • Terebinsaure
    • UZBOWO
    • 3-Furoic acid, tetrahydro-2,2-dimethyl-5-oxo- (8CI)
    • Succinic acid, (1-hydroxy-1-methylethyl)-, γ-lactone (7CI)
    • Terebic acid (6CI)
    • Tetrahydro-2,2-dimethyl-5-oxo-3-furancarboxylic acid (ACI)
    • γ,γ-Dimethyldihydroaconic acid
    • γ,γ-Dimethylparaconic acid
    • SCHEMBL546932
    • FT-0631353
    • MFCD00022485
    • .GAMMA.,.GAMMA.-DIMETHYLPARACONIC ACID
    • UZBOWOQARWWIER-UHFFFAOYSA-N
    • 79-91-4
    • T1208
    • AKOS000583012
    • 5LZG478K6E
    • BB 0218273
    • DTXSID201000184
    • NS00041073
    • .GAMMA.,.GAMMA.-DIMETHYLDIHYDROACONIC ACID
    • Q27262538
    • TEREBIC ACID [MI]
    • Z1201617404
    • AKOS016037999
    • VS-02570
    • 2,2-Dimethyl-5-oxotetrahydro-3-furancarboxylic acid #
    • CS-0119874
    • UNII-5LZG478K6E
    • EINECS 201-233-2
    • TEREBIC ACID, (+/-)-
    • HMS1678H09
    • TEREBIC ACID(TETRAHYDRO-2,2-DIMETHYL-5-OXO-3-FURANCARBOXYLIC ACID)
    • EN300-6768709
    • T72955
    • 4,4-Dimethyl-3-carboxy-4-butyrolactone
    • GAMMA,GAMMA-DIMETHYLDIHYDROACONIC ACID
    • GAMMA,GAMMA-DIMETHYLPARACONIC ACID
    • ALBB-031454
    • STK801658
    • BBL010565
    • DB-056392
    • (+/-)-2,2-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid
    • MDL: MFCD00022485
    • Inchi: 1S/C7H10O4/c1-7(2)4(6(9)10)3-5(8)11-7/h4H,3H2,1-2H3,(H,9,10)
    • InChI-Schlüssel: UZBOWOQARWWIER-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(C)(C)OC(=O)C1)O

Berechnete Eigenschaften

  • Genaue Masse: 158.05800
  • Monoisotopenmasse: 158.05790880g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 207
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: 2
  • Oberflächenladung: 0
  • XLogP3: 0
  • Topologische Polaroberfläche: 63.6

Experimentelle Eigenschaften

  • Farbe/Form: Unsicher.
  • Dichte: 0.815
  • Schmelzpunkt: 175.0 to 178.0 deg-C
  • Siedepunkt: 203.22°C (rough estimate)
  • Brechungsindex: 1.4610 (estimate)
  • PSA: 63.60000
  • LogP: 0.41270
  • Löslichkeit: Unsicher.
  • Merck: 9161

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Sicherheitsinformationen

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Zolldaten

  • HS-CODE:2932190090
  • Zolldaten:

    China Zollkodex:

    2932190090

    Übersicht:

    293219090 Andere strukturell nicht verschmolzene Furanringverbindungen. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    29321190090 andere Verbindungen, die einen nicht verwendeten Furanring (auch hydriert) in der Struktur enthalten MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3371-1G
2,2-dimethyl-5-oxooxolane-3-carboxylic acid
79-91-4 95%
1g
¥ 963.00 2023-04-13
Enamine
EN300-6768709-0.25g
2,2-dimethyl-5-oxooxolane-3-carboxylic acid
79-91-4 95%
0.25g
$67.0 2023-07-10
Apollo Scientific
OR912078-5g
Terebic acid
79-91-4 95%
5g
£605.00 2023-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3371-250MG
2,2-dimethyl-5-oxooxolane-3-carboxylic acid
79-91-4 95%
250MG
¥ 435.00 2023-04-13
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1208-5G
Terebic Acid
79-91-4 >98.0%(T)
5g
¥2990.00 2024-04-16
eNovation Chemicals LLC
D761072-1g
Terebic Acid
79-91-4 98.0%
1g
$180 2023-09-02
abcr
AB141831-5g
Terebic acid, 98%; .
79-91-4 98%
5g
€296.50 2024-04-16
Ambeed
A616724-1g
Terebicacid
79-91-4 98%
1g
$160.0 2024-04-17
A2B Chem LLC
AB79310-1g
Terebic acid
79-91-4 95%
1g
$52.00 2024-04-19
Aaron
AR003V7E-1g
Terebic acid
79-91-4 98%
1g
$142.00 2025-01-22

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Benzophenone Solvents: Isopropanol ;  20 min, 2 bar, 40 °C
Referenz
Continuous-Flow Preparation of γ-Butyrolactone Scaffolds from Renewable Fumaric and Itaconic Acids under Photosensitized Conditions
Gerardy, Romaric; et al, Organic Process Research & Development, 2017, 21(12), 2012-2017

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Potassium dichromate Solvents: Water
Referenz
LI. - Synthesis and preparation of terebic and terpenylic acids
Lawrence, W. Trevor, Journal of the Chemical Society, 1899, 75, 527-533

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  -78 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, reflux
Referenz
Physicochemical Properties of Terebic Acid, MBTCA, Diaterpenylic Acid Acetate, and Pinanediol as Relevant α-Pinene Oxidation Products
Kolodziejczyk, Agata; et al, ACS Omega, 2020, 5(14), 7919-7927

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: tert-Butyl peroxide ;  4 h, rt
Referenz
Sunlight-induced C-C bond formation reaction: Radical addition of alcohols/ethers/acetals to olefins
Hayakawa, Mamiko; et al, Journal of Photochemistry and Photobiology, 2021, 413,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: tert-Butyl peroxide ;  4 h, rt
Referenz
Sunlight-induced C-C bond formation reaction: Radical addition of alcohols/ethers/acetals to olefins
Hayakawa, Mamiko; et al, Journal of Photochemistry and Photobiology, 2021, 413,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: tert-Butyl peroxide ;  1 h, rt
Referenz
Photochemical C-C Bond Formation between Alcohols and Olefins by an Environmentally Benign Radical Reaction
Ouchi, Akihiko; et al, European Journal of Organic Chemistry, 2013, 2013(18), 3807-3816

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Benzenesulfonic acid, 3,3′-carbonylbis-, sodium salt (1:2) ,  Benzenesulfonic acid, 4,4′-carbonylbis-, sodium salt (1:2) Solvents: Isopropanol ,  Water ;  14 h
Referenz
Synthesis of γ-lactols, γ-lactones and 1,4-monoprotected succinaldehydes under moderately concentrated sunlight
Dondi, Daniele; et al, Green Chemistry, 2009, 11(10), 1653-1659

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, reflux
Referenz
Physicochemical Properties of Terebic Acid, MBTCA, Diaterpenylic Acid Acetate, and Pinanediol as Relevant α-Pinene Oxidation Products
Kolodziejczyk, Agata; et al, ACS Omega, 2020, 5(14), 7919-7927

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: 1-Butanaminium, N,N,N-tributyl-, eicosa-μ-oxodi-μ5-oxodecaoxodecatungstate(4-) (… Solvents: Acetonitrile ;  24 h
Referenz
Site-selectivity in TBADT-photocatalyzed C(sp3)-H functionalization of saturated alcohols and alkanes
Fukuyama, Takahide; et al, Chemistry Letters, 2018, 47(2), 207-209

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
Products formed in the radiation synthesis of 5-oxotetrahydrofuran-3-carboxylic acid derivatives
Kucera, Jaromir; et al, Collection of Czechoslovak Chemical Communications, 1980, 45(12), 3564-70

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Acetone ;  3 h, 25 °C
Referenz
Microflow photochemistry - a reactor comparison study using the photochemical synthesis of terebic acid as a model reaction
Aida, Shin; et al, Tetrahedron Letters, 2012, 53(42), 5578-5581

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: tert-Butyl peroxide ;  1 h, rt
Referenz
Photochemical C-C Bond Formation between Alcohols and Olefins by an Environmentally Benign Radical Reaction
Ouchi, Akihiko; et al, European Journal of Organic Chemistry, 2013, 2013(18), 3807-3816

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Raw materials

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Preparation Products

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:79-91-4)2,2-dimethyl-5-oxooxolane-3-carboxylic acid
A1207107
Reinheit:99%
Menge:5g
Preis ($):518.0